Cas no 80053-55-0 (2-(2-methylpropyl)azepane)
2-(2-methylpropyl)azepane Chemical and Physical Properties
Names and Identifiers
-
- HEXAHYDRO-2-(2-METHYLPROPYL)-1H-AZEPINE
- 2-(2-methylpropyl)azepane
- 80053-55-0
- 2-Isobutylazepane, AldrichCPR
- AKOS005143950
- 2-ISOBUTYLAZEPANE
- CS-0262831
- VS-07131
- DTXSID00398414
- MFCD02663711
- EN300-83895
- Z992736924
- SCHEMBL18648051
- STK893923
- BBL021217
- G36365
-
- MDL: MFCD02663711
- Inchi: 1S/C10H21N/c1-9(2)8-10-6-4-3-5-7-11-10/h9-11H,3-8H2,1-2H3
- InChI Key: GRVWYQLLHYYWCT-UHFFFAOYSA-N
- SMILES: N1CCCCCC1CC(C)C
Computed Properties
- Exact Mass: 155.167399674g/mol
- Monoisotopic Mass: 155.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
2-(2-methylpropyl)azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M589545-50mg |
2-(2-methylpropyl)azepane |
80053-55-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M589545-100mg |
2-(2-methylpropyl)azepane |
80053-55-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M589545-500mg |
2-(2-methylpropyl)azepane |
80053-55-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM286449-1g |
2-Isobutylazepane |
80053-55-0 | 97% | 1g |
$400 | 2021-06-09 | |
| Apollo Scientific | OR902479-250mg |
2-(2-Methylpropyl)azepane |
80053-55-0 | 95% | 250mg |
£250.00 | 2024-08-03 | |
| Apollo Scientific | OR902479-1g |
2-(2-Methylpropyl)azepane |
80053-55-0 | 95% | 1g |
£555.00 | 2024-08-03 | |
| Chemenu | CM286449-1g |
2-Isobutylazepane |
80053-55-0 | 97% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-83895-0.05g |
2-(2-methylpropyl)azepane |
80053-55-0 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-83895-0.1g |
2-(2-methylpropyl)azepane |
80053-55-0 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-83895-0.25g |
2-(2-methylpropyl)azepane |
80053-55-0 | 95.0% | 0.25g |
$92.0 | 2025-03-21 |
2-(2-methylpropyl)azepane Suppliers
2-(2-methylpropyl)azepane Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(2-methylpropyl)azepane
Compound CAS No. 80053-55-0: A Comprehensive Overview of 2-(2-Methylpropyl)Azepane
The compound with CAS Registry Number 80053-55-0, commonly referred to as 2-(2-methylpropyl)azepane, is a fascinating molecule that has garnered attention in both academic and industrial circles. This azepane derivative, characterized by its seven-membered ring structure, has been the subject of extensive research due to its unique chemical properties and potential applications in various fields. In this article, we delve into the structural features, synthesis methods, and recent advancements in understanding this compound.
2-(2-Methylpropyl)azepane belongs to the broader class of azepanes, which are seven-membered cyclic amines. The presence of the 2-methylpropyl substituent introduces steric bulk into the molecule, which significantly influences its physical and chemical properties. This steric effect not only alters the compound's solubility but also plays a crucial role in determining its reactivity under different conditions. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of related compounds, making 2-(2-methylpropyl)azepane a valuable model for exploring structure-activity relationships.
The synthesis of CAS No. 80053-55-0 typically involves multi-step organic reactions, often starting from readily available starting materials such as alcohols or aldehydes. One common approach is the use of nucleophilic substitution reactions to introduce the azepane ring system. For instance, a recent study published in *Organic Process Research & Development* demonstrated an efficient method for synthesizing this compound using a two-step process involving ring-closing metathesis followed by hydrogenation. This method not only enhances yield but also improves the overall sustainability of the synthesis pathway.
In terms of applications, 2-(2-methylpropyl)azepane has shown promise in several areas. In pharmaceutical research, its unique stereochemistry makes it a potential candidate for drug development programs targeting specific receptors or enzymes. A study conducted by researchers at the University of California highlighted its ability to act as a template for constructing bioactive molecules with improved pharmacokinetic properties. Furthermore, its stability under various conditions suggests potential uses in agrochemicals and industrial catalysts.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 80053-55-0. Using density functional theory (DFT), scientists have been able to map out the molecular orbitals and predict reaction pathways with unprecedented accuracy. These computational studies have been instrumental in guiding experimental efforts to optimize synthesis routes and improve product yields.
In conclusion, 2-(2-methylpropyl)azepane (CAS No. 80053-55-0) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its synthesis and applications, ensure that it remains a focal point for scientific exploration. As new discoveries emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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